molecular formula C20H20ClN3O B11452644 4-chloro-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

4-chloro-N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11452644
M. Wt: 353.8 g/mol
InChI Key: WLGPYEIRAZHHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a complex organic compound with a molecular formula of C19H18ClN3O. This compound is notable for its unique structure, which includes a benzodiazole ring and a chlorinated benzamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The benzodiazole ring is particularly important for its binding affinity, while the chlorinated benzamide group enhances its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methylprop-2-en-1-yl)aniline
  • 1-chloro-N,N,2-trimethylpropenylamine

Uniqueness

4-CHLORO-N-{2-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is unique due to its combination of a benzodiazole ring and a chlorinated benzamide group. This structure provides it with distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C20H20ClN3O/c1-14(2)13-24-18-6-4-3-5-17(18)23-19(24)11-12-22-20(25)15-7-9-16(21)10-8-15/h3-10H,1,11-13H2,2H3,(H,22,25)

InChI Key

WLGPYEIRAZHHLN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.